N-(4-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Description
This compound is a structurally complex heterocyclic molecule featuring a benzothiazole core fused with a tricyclic system containing oxygen, sulfur, and nitrogen atoms. Its IUPAC name reflects the presence of a methoxy group at the 4-position of the benzothiazole ring and a unique 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine scaffold. Key physicochemical properties include a molecular weight of 328.34 g/mol (C₁₆H₁₂N₂O₄S) and a CAS number of 892854-74-9 . The SMILES string (COc1ccc(cc1)C(=O)Nc1sc2c(n1)cc1c(c2)OCO1) highlights its fused-ring system and functional group arrangement.
Synthetic routes for analogous tricyclic benzothiazole derivatives often employ cyclization reactions or coupling strategies using reagents like HOBt and EDC to form amide bonds, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S2/c1-20-9-3-2-4-12-14(9)18-16(23-12)19-15-17-8-5-10-11(22-7-21-10)6-13(8)24-15/h2-6H,7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDMCCLCPXIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the methoxy group at the 4-position. The subsequent steps involve the formation of the tricyclic system through cyclization reactions, often under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Structural Analogues
N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide Hydrochloride
- Key Features: Shares the tricyclic core but incorporates a dimethylaminopropyl group and phenylsulfanyl side chain.
Thienyl-Substituted Azatetracyclo Derivatives
- Example: (4-Azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl)(thien-2-yl)methanone .
- Key Features : Replaces the benzothiazole moiety with a thienyl group and lacks the methoxy substituent.
- Synthesis : Prepared via HOBt/EDC-mediated coupling, similar to the target compound’s inferred route.
- Activity: Evaluated as 11β-HSD1 inhibitors, demonstrating IC₅₀ values in the nanomolar range .
Benzothiazole-Spirooxazine Derivatives
- Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione .
- Key Features : Incorporates a spirooxazine ring instead of the tricyclic system.
Table 1: Comparative Analysis of Key Properties
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzothiazole moiety.
- Multiple functional groups enhancing its reactivity and biological activity.
Molecular Formula: C₁₂H₁₅N₃O₂S
Molecular Weight: 253.39 g/mol
IUPAC Name: this compound
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies indicate that benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition: The compound has been shown to inhibit the proliferation of various cancer cell lines (A431, A549) using the MTT assay method.
- Apoptosis Induction: Flow cytometry analysis revealed that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest: The compound causes cell cycle arrest in cancer cells, which is crucial for preventing tumor growth.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by:
- Cytokine Inhibition: It significantly reduces the expression levels of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophage cell lines (RAW264.7).
- Mechanistic Pathways: The compound's mechanism involves the inhibition of key signaling pathways (e.g., AKT and ERK) that are often upregulated in cancer and inflammatory responses.
Research Findings
A recent study synthesized several benzothiazole derivatives and evaluated their biological activities. The findings include:
| Compound | Activity | Concentration | Effect |
|---|---|---|---|
| B7 | Anticancer | 1 µM | Inhibited proliferation of A431 cells |
| B7 | Anti-inflammatory | 2 µM | Reduced IL-6 levels significantly |
| B7 | Apoptosis | 4 µM | Induced apoptosis in A549 cells |
Case Studies
- Study on Dual Action : A study focused on a series of benzothiazole derivatives found that compound B7 exhibited both anticancer and anti-inflammatory activities effectively.
- Mechanistic Insights : Western blot analysis confirmed that B7 inhibited both AKT and ERK signaling pathways in cancer cells.
Q & A
Q. What are effective synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of benzothiazole-containing heterocycles typically involves cyclization reactions. For example, reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under reflux conditions yields fused tricyclic structures. Key steps include acid-catalyzed cyclization (e.g., HCl in ethanol) and purification via column chromatography . Optimization may require adjusting solvents (e.g., DMF for polar intermediates), temperatures (80–120°C), and catalysts (e.g., POCl₃ for thiourea cyclization) .
Q. What analytical methods are critical for characterizing this compound?
Essential techniques include:
Q. How can the crystal structure be resolved, and what structural insights are critical?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For tricyclic benzothiazoles, data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software can achieve R factors < 0.05. Key structural features include planar benzothiazole rings and intramolecular hydrogen bonds stabilizing the fused tricyclic core .
Advanced Research Questions
Q. How can reaction yields be optimized when conflicting data arise from similar syntheses?
Conflicting yields may stem from solvent polarity, catalyst choice, or reaction time. For example:
- Thiourea cyclization in acetic acid yields 60–70% purity, while using POCl₃ in DMF improves yield to 85% but risks side reactions .
- Temperature control : Refluxing at 120°C vs. 80°C may favor different intermediates. Systematic DOE (Design of Experiments) frameworks can identify optimal parameters .
Q. What computational tools aid in predicting solubility and formulation stability?
AI-driven platforms like COMSOL Multiphysics enable predictive modeling of solubility parameters. For example:
Q. How can structural modifications enhance biological activity?
Structure-activity relationship (SAR) studies suggest:
Q. How should experimental designs integrate theoretical frameworks for reproducibility?
Link synthesis pathways to conceptual models like frontier molecular orbital (FMO) theory to predict reactivity. For example:
- HOMO-LUMO gaps calculated via DFT (Density Functional Theory) can guide electrophilic substitution sites .
- Retrosynthetic analysis using hierarchical frameworks ensures logical reaction sequences .
Data Contradiction Analysis
Example : Conflicting reports on cyclization efficiency in acetic acid vs. POCl₃.
- Resolution : POCl₃ offers higher yields but requires anhydrous conditions. Acetic acid is milder but may require longer reaction times. Validate via kinetic studies (e.g., in situ IR monitoring) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
